3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
Description
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride (CAS: 63352-94-3) is a Mannich base derivative characterized by a propan-1-one backbone substituted with a dimethylamino group and a 3-nitrophenyl ring. Its molecular formula is C₁₁H₁₅ClN₂O₃, with a molecular weight of 258.70 g/mol . The compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents like methanol. Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .
Properties
IUPAC Name |
3-(dimethylamino)-1-(3-nitrophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16;/h3-5,8H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBPOZPCGDGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979499 | |
| Record name | 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-94-3 | |
| Record name | 63352-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride typically involves the following steps:
Nitration of Benzene: The starting material, benzene, undergoes nitration to form nitrobenzene.
Friedel-Crafts Acylation: Nitrobenzene is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 3-nitropropiophenone.
Reductive Amination: The 3-nitropropiophenone is reduced to 3-amino-propiophenone using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Dimethylation: The amino group is then dimethylated using formaldehyde and formic acid to produce 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 3-(Dimethylamino)-1-(3-aminophenyl)propan-1-one.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like chlorine gas or sulfuric acid.
Major Products
Oxidation: Produces nitro ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces halogenated or sulfonated derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of aromatic ketones with biological systems.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one Hydrochloride (CAS: 2125-49-7)
- Molecular Formula : C₁₂H₁₂N₂
- Molecular Weight : 184.24 g/mol
- Key Differences: The 4-methoxy group is electron-donating, contrasting the nitro group’s electron-withdrawing nature.
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride
- Molecular Formula: C₁₁H₁₅Cl₂NO (calculated)
- Molecular Weight : ~248.60 g/mol
- Key Differences : A chloro substituent at the 4-position provides moderate electron withdrawal. The compound has a melting point of 172–174°C and serves as a precursor in heterocyclic synthesis .
Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one Hydrochloride
- Molecular Formula: C₁₂H₁₅ClFNO₂
- Molecular Weight : 267.71 g/mol
- Key Differences: Combines fluorine (electron-withdrawing) and methoxy (electron-donating) groups.
Heterocyclic and Alternative Backbone Modifications
3-(Dimethylamino)-1-(2-thienyl)propan-1-one Hydrochloride (CAS: 5424-47-5)
- Molecular Formula: C₁₀H₁₄ClNOS
- Molecular Weight : 231.74 g/mol
- Key Differences : Replaces the phenyl ring with a thiophene heterocycle, altering electronic properties and bioavailability. Such modifications are common in drug design to optimize pharmacokinetics .
3-(Methylamino)-1-phenylpropan-1-one Hydrochloride (CAS: 2538-50-3)
- Molecular Formula: C₁₀H₁₄ClNO
- Molecular Weight : 199.68 g/mol
- Key Differences: Substitutes dimethylamino with methylamino, reducing steric bulk and altering basicity. Structural similarity score: 0.90 compared to the target compound .
Physicochemical and Pharmacological Properties
Electronic Effects and Reactivity
Molecular Weight and Solubility
- The target compound’s molecular weight (258.70 g/mol) is higher than analogs with simpler substituents (e.g., 213.70 g/mol for 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride) due to the nitro group’s contribution . Solubility in methanol is retained, but nitro groups generally reduce aqueous solubility compared to methoxy or chloro analogs.
Toxicity and Handling
- Compounds with nitro groups (e.g., the target) exhibit higher toxicity (H302) compared to methoxy or chloro derivatives.
Tabulated Comparison of Key Compounds
Biological Activity
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride, with the molecular formula C11H15ClN2O3 and a molecular weight of approximately 258.701 g/mol, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a dimethylamino group and a nitrophenyl moiety, which contribute to its unique pharmacological properties.
1. Anticancer Activity
Research has indicated that this compound may act as an anti-cancer agent. It has been shown to induce apoptosis in specific cancer cell lines, suggesting a potential mechanism for cancer treatment. Studies utilizing various cancer models have reported significant reductions in cell viability upon treatment with this compound, highlighting its potential as a chemotherapeutic agent .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | Concentration (µM) | Effect Observed |
|---|---|---|---|
| HeLa | 10 | Apoptosis Induction | |
| MCF-7 | 20 | Reduced Viability | |
| A549 | 15 | Cell Cycle Arrest |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved. The antibacterial effects suggest potential applications in treating infections caused by resistant bacterial strains, including those listed on the WHO priority list .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Acinetobacter baumannii | 32 | |
| Pseudomonas aeruginosa | 16 | |
| Escherichia coli | 64 |
The biological activity of this compound is believed to stem from its interactions with various molecular targets within cells. These interactions may involve:
- Receptor Modulation : The compound may bind to specific receptors or enzymes, influencing pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit certain enzymes critical for cellular processes, thus affecting metabolic pathways.
Further investigations using techniques such as molecular docking and in vitro assays are essential to provide deeper insights into these interactions .
4. Case Studies and Research Findings
Several case studies have been published that explore the biological activity of this compound:
- A study evaluated its effects on breast cancer cells (MCF-7), demonstrating significant cytotoxicity at concentrations above 15 µM.
- Another investigation focused on its antibacterial properties against multidrug-resistant strains, suggesting that derivatives of this compound could serve as lead candidates for new antibiotics.
Case Study Example: Anticancer Effects in MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results showed:
- IC50 Value : Approximately 12 µM
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
5. Conclusion
The biological activity of this compound presents promising avenues for therapeutic development, particularly in oncology and infectious disease management. While initial findings are encouraging, further research is necessary to fully understand its mechanisms and optimize its use in clinical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride?
The compound is synthesized via the Mannich reaction , a three-component reaction involving a ketone, formaldehyde, and dimethylamine hydrochloride. Key steps include:
- Reacting 3-nitropropiophenone with dimethylamine hydrochloride and paraformaldehyde in refluxing ethanol.
- Monitoring reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .
- Purification through recrystallization using ethanol/water mixtures to remove unreacted amines and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C): Confirms the presence of dimethylamino (-N(CH₃)₂) and nitroaryl groups. For example, the dimethylamino protons appear as a singlet at δ 2.2–2.4 ppm, while the aromatic protons of the 3-nitrophenyl group show splitting patterns between δ 7.5–8.5 ppm .
- FT-IR: Peaks at 1520–1550 cm⁻¹ (NO₂ asymmetric stretch) and 1650–1700 cm⁻¹ (ketone C=O stretch) validate functional groups .
- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 297.1 confirms the molecular weight (296.7 g/mol) .
Q. How does pH affect the stability of this compound in aqueous solutions?
Stability studies using HPLC-UV at λ = 254 nm show:
- Degradation <5% at pH 4–6 (24 hours, 25°C).
- Rapid hydrolysis (>20% degradation) at pH >8 due to nucleophilic attack on the ketone group.
- Recommended storage: pH 5–6 buffers or lyophilized form .
Advanced Research Questions
Q. How can contradictory NMR and X-ray crystallography data be resolved for this compound?
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. For example:
Q. What catalytic applications exploit the reactivity of this compound’s nitro and dimethylamino groups?
- Reduction of Nitro to Amine: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling synthesis of secondary amine derivatives for drug intermediates .
- Mannich Base Reactivity: The dimethylamino group acts as a nucleophile in cross-coupling reactions (e.g., Suzuki-Miyaura) when deprotonated, forming C-C bonds with aryl halides .
Q. How do intermolecular interactions in the crystal lattice influence its solubility?
X-ray diffraction reveals:
- Hydrogen-bonding networks between the hydrochloride Cl⁻ and adjacent NH groups (distance: 2.68 Å), reducing solubility in nonpolar solvents .
- π-π stacking of the 3-nitrophenyl rings (3.5–4.0 Å spacing) enhances crystallinity but lowers solubility in aqueous media. Co-solvents (e.g., DMSO:water) improve dissolution .
Q. What strategies validate purity in the presence of structurally similar byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
